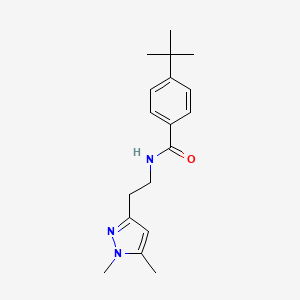
2-chloro-N-(1-phenylethyl)quinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(1-phenylethyl)quinazolin-4-amine is a chemical compound with the CAS Number: 597545-50-1 . It has a molecular weight of 283.76 and its IUPAC name is N-(2-chloro-4-quinazolinyl)-N-(1-phenylethyl)amine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H14ClN3/c1-11(12-7-3-2-4-8-12)18-15-13-9-5-6-10-14(13)19-16(17)20-15/h2-11H,1H3,(H,18,19,20) .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .科学研究应用
2-chloro-N-(1-phenylethyl)quinazolin-4-amine has been found to have a range of potential applications in scientific research. One of the most promising areas of research has been in the treatment of cancer. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Other potential applications include the treatment of neurological disorders, such as Alzheimer's disease, and the treatment of bacterial infections.
作用机制
Target of Action
Quinazolinone derivatives, a class to which this compound belongs, have been reported to exhibit broad-spectrum antimicrobial activity . They have been found to inhibit biofilm formation in Pseudomonas aeruginosa, a bacterium regulated by the quorum sensing system .
Mode of Action
Related quinazolinone compounds have been found to interact with their targets in a way that inhibits biofilm formation . They decrease cell surface hydrophobicity, compromising bacterial cell adhesion, and curtail the production of exopolysaccharides, a major component of the matrix binding biofilm components together .
Biochemical Pathways
Related quinazolinone compounds have been found to impede the twitching motility ofPseudomonas aeruginosa cells, a trait that augments the cells’ pathogenicity and invasion potential .
Pharmacokinetics
It is known that the use of multiple drug combinations, often seen with quinazolinone derivatives, can lead to altered pharmacokinetics and pharmacodynamics due to the induction or inhibition of hepatic enzymes responsible for drug metabolism .
Result of Action
Related quinazolinone compounds have been found to inhibit biofilm formation and decrease other virulence factors at low concentrations without affecting bacterial growth . This indicates their promising profile as anti-virulence agents that cause less bacterial resistance than conventional antibiotics .
Action Environment
It is known that the efficacy of quinazolinone derivatives can be influenced by various factors, including the presence of other drugs, which can lead to drug-drug interactions and altered pharmacokinetics .
实验室实验的优点和局限性
One of the main advantages of using 2-chloro-N-(1-phenylethyl)quinazolin-4-amine in lab experiments is its specificity. This compound has been found to target cancer cells specifically, without affecting healthy cells. This makes it a promising candidate for cancer treatment. However, there are also limitations to the use of this compound in lab experiments. For example, it can be difficult to synthesize in large quantities, and its effects on the human body are not fully understood.
未来方向
There are many potential future directions for research on 2-chloro-N-(1-phenylethyl)quinazolin-4-amine. One area of focus could be on optimizing the synthesis method to increase yield and purity. Another area of research could be on developing new applications for this compound, such as in the treatment of other diseases or in the development of new drugs. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on the human body.
合成方法
The synthesis of 2-chloro-N-(1-phenylethyl)quinazolin-4-amine involves a multi-step process that starts with the reaction of 2-chloroaniline with ethyl glyoxylate to form an intermediate. This intermediate is then treated with phenethylamine to produce the final compound. The synthesis method has been optimized over the years to increase yield and purity, and various modifications have been made to the process to improve its efficiency.
安全和危害
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
属性
IUPAC Name |
2-chloro-N-(1-phenylethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3/c1-11(12-7-3-2-4-8-12)18-15-13-9-5-6-10-14(13)19-16(17)20-15/h2-11H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGHTMMYAWEOGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC(=NC3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
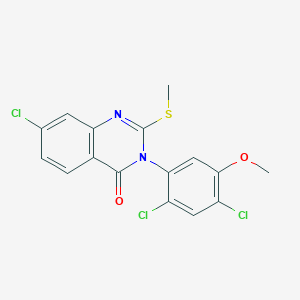
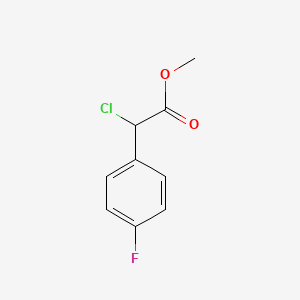
![7-Chloro-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2899694.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2,2-dimethylpropanamide](/img/structure/B2899695.png)
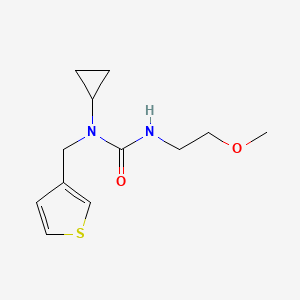
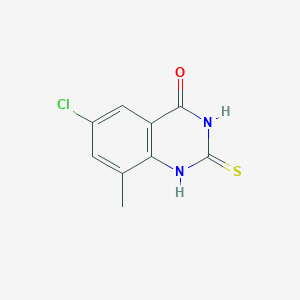
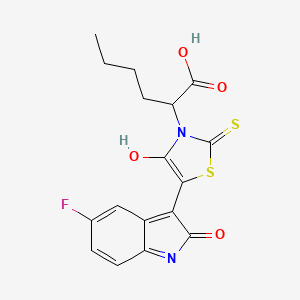
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3,4-dichlorophenyl)methanone](/img/structure/B2899704.png)
![3-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2899707.png)
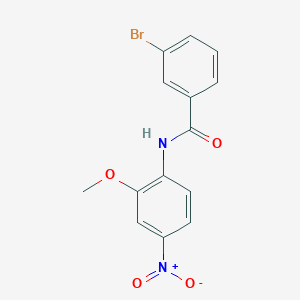

![N-(2,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2899710.png)
![2-[4-({(E)-[4-(2-pyrazinyloxy)phenyl]methylidene}amino)phenyl]acetonitrile](/img/structure/B2899712.png)
